molecular formula C16H12Cl3N3O B13114601 1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- CAS No. 80268-85-5

1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)-

Cat. No.: B13114601
CAS No.: 80268-85-5
M. Wt: 368.6 g/mol
InChI Key: FYZDFFKMPOBJDR-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and dichlorophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the triazole ring or chlorophenyl groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-1-ethanol: Lacks the chlorophenyl and dichlorophenyl groups.

    1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-: Contains only one chlorophenyl group.

    1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-: Contains only one dichlorophenyl group.

Uniqueness

The presence of both chlorophenyl and dichlorophenyl groups in 1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- may impart unique chemical and biological properties, such as increased stability, enhanced biological activity, or specific interactions with molecular targets.

Properties

CAS No.

80268-85-5

Molecular Formula

C16H12Cl3N3O

Molecular Weight

368.6 g/mol

IUPAC Name

1-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol

InChI

InChI=1S/C16H12Cl3N3O/c17-12-3-1-2-11(6-12)16(23,8-22-10-20-9-21-22)14-5-4-13(18)7-15(14)19/h1-7,9-10,23H,8H2

InChI Key

FYZDFFKMPOBJDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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